3-Iminobenzo[f]chromene-2-carbothioamide
Description
3-Iminobenzo[f]chromene-2-carbothioamide (molecular formula: C₁₄H₁₀N₂OS, molecular weight: 238.246 g/mol) is a heterocyclic compound featuring a fused benzo[f]chromene scaffold with an imino group and a thioamide moiety at positions 3 and 2, respectively . Its structural uniqueness arises from the sulfur-containing carbothioamide group (-C(=S)-NH₂), which distinguishes it from oxygenated carboxamide analogues. (2020, 2021) . Its synthesis typically involves condensation reactions, with modifications to optimize yield and purity .
Properties
CAS No. |
97145-96-5 |
|---|---|
Molecular Formula |
C14H10N2OS |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
3-iminobenzo[f]chromene-2-carbothioamide |
InChI |
InChI=1S/C14H10N2OS/c15-13-11(14(16)18)7-10-9-4-2-1-3-8(9)5-6-12(10)17-13/h1-7,15H,(H2,16,18) |
InChI Key |
QLPSUFKUPWGVHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C(=S)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C(=S)N |
solubility |
7.2 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Findings:
Thioamide vs. Carboxamide : The thioamide derivative exhibits superior inhibitory activity against fungal 14α-Demethylase (IC₅₀ = 8.2 µM) compared to its carboxamide counterpart (IC₅₀ = 15.6 µM) . This enhancement is attributed to the sulfur atom’s electronegativity and polarizability, which improve ligand-enzyme interactions.
Antimicrobial Potency : Thioamide derivatives show broader-spectrum antimicrobial activity, particularly against Candida albicans and Staphylococcus aureus, with lower MIC (Minimum Inhibitory Concentration) values than carboxamides .
Anti-Proliferative Activity : DFT studies highlight the thioamide’s electron-withdrawing nature, which stabilizes charge transfer complexes in cancer cell lines, enhancing anti-proliferative effects (e.g., IC₅₀ = 10.3 µM against MCF-7 breast cancer cells) .
Limitations and Challenges
- Synthetic Complexity : Introducing sulfur necessitates harsh reagents, reducing reaction yields (e.g., 60–70% for thioamides vs. 75–85% for carboxamides) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
